molecular formula C13H14N2O3 B7762449 ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate CAS No. 4445-81-2

ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate

Cat. No.: B7762449
CAS No.: 4445-81-2
M. Wt: 246.26 g/mol
InChI Key: HNTWBJOFXQYMLM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a pyrazole ring

Biochemical Analysis

Cellular Effects

It has been suggested that this compound has hypoglycaemic activity , indicating that it may influence cellular metabolism and potentially impact cell signaling pathways and gene expression.

Molecular Mechanism

It’s suggested that its hypoglycaemic activity may be based on the response to oral glucose overcharge , implying potential interactions with biomolecules involved in glucose metabolism.

Preparation Methods

The synthesis of ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, 3-methyl-2,4-pentanedione (acetylacetone) is reacted with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.

    Esterification: The resulting pyrazole derivative is then subjected to esterification with ethyl 4-bromobenzoate under basic conditions to yield this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of anti-inflammatory, antimicrobial, and anticancer agents. Its pyrazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Material Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in electronics and catalysis.

    Biological Studies: Researchers have investigated the compound’s ability to modulate enzyme activity and its potential as a probe for studying biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate can be compared with other pyrazole derivatives, such as:

    3-Methyl-1H-pyrazol-5(4H)-one: A simpler pyrazole derivative that lacks the benzoate ester group, making it less versatile in terms of chemical modifications.

    Ethyl 4-(3-ethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate: A structurally similar compound with an ethyl group instead of a methyl group, which may exhibit different biological activities and reactivity.

    4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid: The carboxylic acid analog of the compound, which may have different solubility and reactivity profiles.

The uniqueness of this compound lies in its combination of the pyrazole ring and benzoate ester group, providing a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

ethyl 4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)10-4-6-11(7-5-10)15-12(16)8-9(2)14-15/h4-8,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTWBJOFXQYMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387905
Record name SBB023395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-81-2
Record name SBB023395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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